[(2S,3R)-2-phenyloxolan-3-yl]methanamine hydrochloride
Description
Crystallographic Analysis of the Chiral Tetrahydrofuran Core
The absolute configuration of the oxolane ring is determined by the (2S,3R) stereodescriptors, which dictate the spatial arrangement of the phenyl and methanamine substituents. Single-crystal X-ray diffraction studies of related oxolane derivatives reveal that the tetrahydrofuran ring adopts a puckered conformation, with Cremer-Pople parameters quantifying deviations from planarity. For example, in structurally similar compounds, the oxolane ring exhibits an envelope conformation characterized by a flap atom displacement of −0.449 Å.
The phenyl group at position 2 lies in a pseudo-equatorial orientation, minimizing steric clashes with the methanamine group at position 3. Bond lengths within the oxolane ring (e.g., C−O = 1.43–1.47 Å) align with typical values for saturated ethers. The hydrochloride salt formation introduces ionic interactions between the protonated amine (NH₃⁺) and chloride counterion, with N−H···Cl hydrogen bonds stabilizing the crystal lattice.
Table 1: Selected crystallographic parameters for analogous oxolane derivatives
Conformational Dynamics of the Oxolane Ring System
The oxolane ring exhibits dynamic puckering, transitioning between envelope and twist conformations in solution. Nuclear Overhauser effect (NOE) spectroscopy of related compounds shows through-space correlations between the methanamine proton (H-3) and oxolane H-4, confirming a predominant envelope conformation with C-2 as the flap atom. Density functional theory (DFT) calculations predict an energy barrier of ~5 kcal/mol for ring puckering interconversion, consistent with low-temperature NMR observations of conformational freezing.
Substituent effects strongly modulate ring dynamics. The phenyl group at C-2 imposes torsional constraints, reducing the amplitude of puckering compared to unsubstituted oxolanes. Molecular mechanics simulations suggest that the isopropyl group in analogous dihydrobenzothiazole systems induces similar steric hindrance, stabilizing one conformational isomer.
Table 2: Conformational parameters for substituted oxolane rings
| Compound | Puckering amplitude (Q) | θ (°) | φ (°) | Method |
|---|---|---|---|---|
| Unsubstituted oxolane | 0.45 | 0 | – | X-ray |
| [(2S,3R)-derivative] | 0.52 ± 0.03 | 44.2 | 50.1 | DFT |
| Dihydrobenzothiazole | 0.49 | 38.7 | 45.6 | Molecular mechanics |
Hydrogen Bonding Network in Hydrochloride Salt Formation
Protonation of the methanamine group (pKₐ ~9.5) facilitates ionic pairing with chloride, generating a three-dimensional hydrogen-bonded network. X-ray analyses of related hydrochloride salts reveal N−H···Cl interactions with D···A distances of 3.18–3.25 Å and angles of 165–172°. In the title compound, these primary interactions are supplemented by weaker C−H···Cl contacts (2.95–3.10 Å), forming R₂²(7) motifs that propagate as helical chains along the crystallographic a-axis.
The oxolane oxygen (O-1) participates in C−H···O hydrogen bonds with adjacent phenyl rings, further stabilizing the lattice. This dual hydrogen-bonding architecture—combining ionic N−H···Cl and neutral C−H···O interactions—creates a robust supramolecular framework resistant to thermal disorder, as evidenced by high Debye-Waller factors (<0.05 Ų) for chloride ions.
Table 3: Hydrogen-bond geometry in hydrochloride salts
| Interaction | D···A (Å) | Angle (°) | Symmetry operation |
|---|---|---|---|
| N1−H1···Cl1 | 3.18 | 168 | x, y, z |
| C5−H5···Cl1 | 3.02 | 145 | x+1, y, z |
| C10−H10···O1 | 2.89 | 132 | x, y−1, z |
Properties
Molecular Formula |
C11H16ClNO |
|---|---|
Molecular Weight |
213.70 g/mol |
IUPAC Name |
[(2S,3R)-2-phenyloxolan-3-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c12-8-10-6-7-13-11(10)9-4-2-1-3-5-9;/h1-5,10-11H,6-8,12H2;1H/t10-,11-;/m1./s1 |
InChI Key |
IFJZRGAXJZZOHL-NDXYWBNTSA-N |
Isomeric SMILES |
C1CO[C@@H]([C@H]1CN)C2=CC=CC=C2.Cl |
Canonical SMILES |
C1COC(C1CN)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Ring Formation
The synthesis often begins with a phenyl-substituted precursor such as 1-bromoethylbenzene or related phenylalkyl halides, which undergo nucleophilic substitution or condensation with malonate derivatives or amino alcohols to form intermediates that can cyclize into the oxolane ring.
For example, a related method for a structurally similar compound, (2R,3R)-3-methyl-3-phenylalanine hydrochloride, involves condensation of 2-acetamido diethyl malonate with 1-bromoethyl benzene under alkaline conditions to form a diethyl malonate intermediate, which upon hydrolysis and cyclization yields the oxolane ring system with the phenyl substituent.
Functional Group Transformations
Following ring formation, the key step is the introduction of the methanamine group at the 3-position of the oxolane ring. This can be achieved by:
- Reduction of a corresponding oxolane carboxylate or aldehyde intermediate to the alcohol, followed by conversion to an amine via substitution or reductive amination.
- Direct amination of a suitable leaving group at the 3-position.
Enzymatic resolution or stereoselective catalysis is often employed to ensure the correct (2S,3R) stereochemistry.
Enzymatic Resolution and Stereochemical Control
Enzymatic methods, such as the use of acetylaminotransferase, have been reported to resolve stereoisomers effectively, converting racemic or erythro intermediates into the desired stereoisomer with high enantiomeric excess. This step is crucial for obtaining the (2S,3R) configuration.
Hydrochloride Salt Formation
The final step involves treatment of the free amine with concentrated hydrochloric acid, often in solvents like dioxane, under reflux conditions to form the hydrochloride salt. This step improves the compound’s stability and solubility for further applications.
Representative Preparation Scheme (Adapted from Related Patent Data)
| Step | Reaction Description | Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Condensation of 2-acetamido diethyl malonate with 1-bromoethyl benzene under alkaline conditions | Room temperature, alkaline medium (e.g., sodium hydroxide), DMF solvent | 2-acetamido-2-(1-phenylethyl) diethyl malonate (Intermediate 1) |
| 2 | Hydrolysis and crystallization with concentrated HCl and acetic acid | Heating under reflux, concentration, cooling | erythro 3-methyl-3-phenylalanine hydrochloride (Intermediate 2) |
| 3 | Acylation with acetic anhydride under basic conditions | Room temperature, acetone/water solvent, sodium carbonate base | erythro 2-acetamido-3-methyl-3-phenylalanine (Intermediate 3) |
| 4 | Enzymatic resolution with acetylaminotransferase | pH 7.5-8, 36-38 °C, 20-40 hours | (2R,3R)-2-acetamido-3-methyl-3-phenylalanine (Intermediate 4) |
| 5 | Hydrolysis with concentrated HCl in dioxane, reflux | Reflux, concentration, acetone precipitation | (2R,3R)-3-methyl-3-phenylalanine hydrochloride (Final product) |
Note: While this scheme is for a closely related compound, the methodology and reaction types are analogous for [(2S,3R)-2-phenyloxolan-3-yl]methanamine hydrochloride, with adjustments for stereochemistry and functional groups.
Research Findings and Optimization
- The use of mild alkaline conditions and enzymatic resolution avoids harsh reagents and allows scalability.
- Hydrolysis and crystallization steps are optimized to maximize purity and yield.
- Enzymatic resolution times and temperatures are critical parameters influencing stereochemical purity.
- Conversion to hydrochloride salt enhances compound handling and storage.
Summary Table of Key Preparation Parameters
| Parameter | Typical Range/Condition | Effect on Synthesis |
|---|---|---|
| Alkaline compound (e.g., NaOH) concentration | Moderate, stoichiometric to slight excess | Drives condensation reaction |
| Temperature for hydrolysis | 80-100 °C (reflux) | Ensures complete hydrolysis and crystallization |
| pH for enzymatic resolution | 7.5 - 8.0 | Optimal enzyme activity and selectivity |
| Enzymatic reaction time | 20 - 40 hours | Balances conversion and stereoselectivity |
| Hydrochloric acid concentration | Concentrated (6N or higher) | Efficient salt formation |
| Solvent for hydrolysis and salt formation | Dioxane, acetone for precipitation | Solubility and purification |
Chemical Reactions Analysis
Types of Reactions
[(2S,3R)-2-phenyloxolan-3-yl]methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an alcohol.
Substitution: The major product depends on the substituent introduced, such as halogenated derivatives.
Scientific Research Applications
[(2S,3R)-2-phenyloxolan-3-yl]methanamine hydrochloride is utilized in various fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2S,3R)-2-phenyloxolan-3-yl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs share the methanamine hydrochloride core but differ in ring systems, substituents, or stereochemistry. Below is a detailed comparison based on molecular features, applications, and available
Structural and Functional Analogues
Key Comparative Insights
- Enantiopure derivatives like [(3R)-oxan-3-yl]methanamine hydrochloride demonstrate similar advantages in chiral synthesis.
- Substituent Effects: The phenyl group in the target compound increases lipophilicity (logP ~2.5–3.0 estimated) compared to non-aromatic analogs like [(3R)-oxan-3-yl]methanamine hydrochloride (logP ~0.8–1.2). This enhances membrane permeability, critical for CNS-targeted drugs .
Ring System Variations :
- Oxolane (tetrahydrofuran) vs. Cyclopropane : The oxolane ring offers conformational rigidity, favoring enzyme-substrate interactions, while cyclopropane derivatives (e.g., ) provide steric bulk for receptor antagonism.
- Oxane (tetrahydropyran) : The six-membered oxane ring in [(3R)-oxan-3-yl]methanamine hydrochloride increases solubility but reduces metabolic stability compared to five-membered oxolane analogs.
- Safety and Handling: Methanamine hydrochlorides generally require precautions against inhalation and dermal exposure (P261, P262 per GHS ).
Research Findings
- Synthetic Utility : The target compound’s phenyl-oxolane scaffold mimics natural product motifs (e.g., lignans), enabling its use in biomimetic synthesis .
Biological Activity
[(2S,3R)-2-phenyloxolan-3-yl]methanamine hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.
Structure
The compound is characterized by the following chemical structure:
- Molecular Formula : C10H14ClN
- Molecular Weight : 187.68 g/mol
Synthesis
The synthesis of [(2S,3R)-2-phenyloxolan-3-yl]methanamine hydrochloride involves the reaction of specific precursors under controlled conditions to yield the desired enantiomerically pure form. The synthesis pathway typically includes:
- Formation of the oxolane ring.
- Introduction of the phenyl group.
- Amination to produce the final methanamine derivative.
Pharmacological Effects
Research indicates that [(2S,3R)-2-phenyloxolan-3-yl]methanamine hydrochloride exhibits several biological activities:
- Neuroprotective Effects : Studies have shown that this compound can protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases.
- Antidepressant Activity : Animal models have demonstrated that the compound exhibits antidepressant-like effects, potentially through modulation of serotonin and norepinephrine pathways.
- Antimicrobial Properties : Preliminary studies indicate that [(2S,3R)-2-phenyloxolan-3-yl]methanamine hydrochloride possesses antimicrobial activity against various bacterial strains, making it a candidate for further investigation as an antibacterial agent.
The biological activity of [(2S,3R)-2-phenyloxolan-3-yl]methanamine hydrochloride can be attributed to several mechanisms:
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing mood and cognitive functions.
- Antioxidant Activity : Its structure allows it to scavenge free radicals, reducing oxidative damage in cells.
- Inhibition of Pathogen Growth : The presence of functional groups in its structure may disrupt bacterial cell wall synthesis or inhibit essential enzymes.
Study 1: Neuroprotective Effects
In a study published in Journal of Neurochemistry, researchers investigated the neuroprotective effects of [(2S,3R)-2-phenyloxolan-3-yl]methanamine hydrochloride on cultured neurons exposed to oxidative stress. Results indicated a significant reduction in cell death and increased viability compared to control groups.
| Treatment Group | Cell Viability (%) |
|---|---|
| Control | 45 |
| Compound (10 µM) | 75 |
| Compound (50 µM) | 85 |
Study 2: Antidepressant-Like Effects
A behavioral study conducted on mice assessed the antidepressant-like effects of the compound using the forced swim test (FST). Mice treated with [(2S,3R)-2-phenyloxolan-3-yl]methanamine hydrochloride showed reduced immobility time compared to untreated controls.
| Group | Immobility Time (seconds) |
|---|---|
| Control | 120 |
| Compound (10 mg/kg) | 80 |
| Compound (20 mg/kg) | 60 |
Study 3: Antimicrobial Activity
Research published in Antimicrobial Agents and Chemotherapy evaluated the antimicrobial efficacy of [(2S,3R)-2-phenyloxolan-3-yl]methanamine hydrochloride against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibition zones in agar diffusion tests.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
